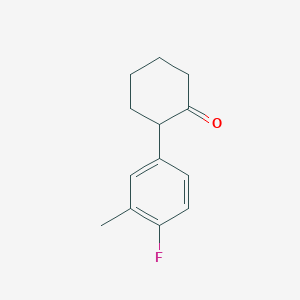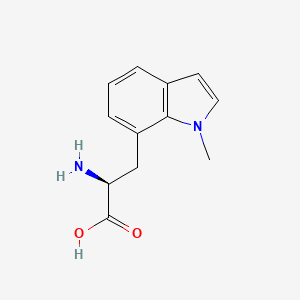
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid is a compound that belongs to the class of amino acids It features an indole ring, which is a common structure in many biologically active molecules, including neurotransmitters and hormones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and amino acids.
Reaction Conditions: The key steps may include protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and as a potential probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole ring structure allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone involved in regulating sleep, also derived from tryptophan.
Uniqueness
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid is unique due to its specific substitution pattern on the indole ring and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1-methylindol-7-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-5-8-3-2-4-9(11(8)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
KJURIPPINGWVOI-JTQLQIEISA-N |
SMILES isomérico |
CN1C=CC2=C1C(=CC=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


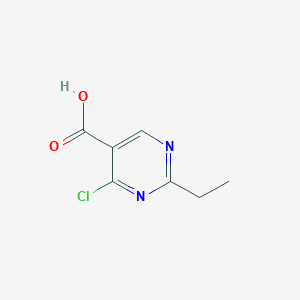
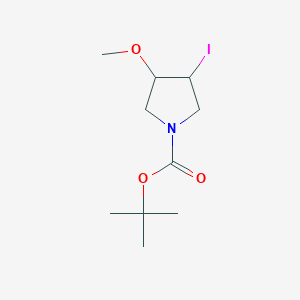
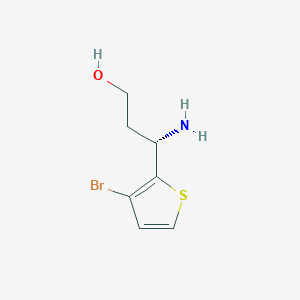
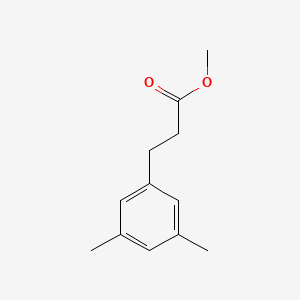
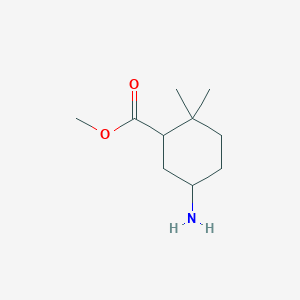
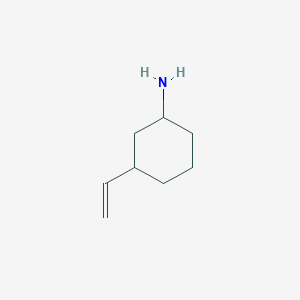

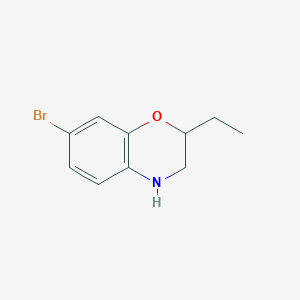

![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
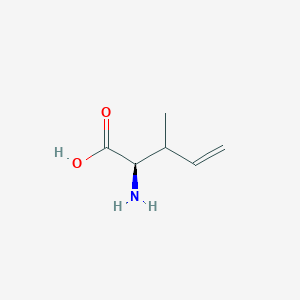
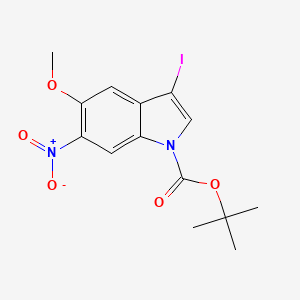
![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
